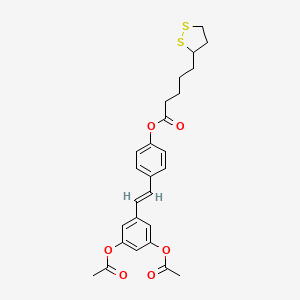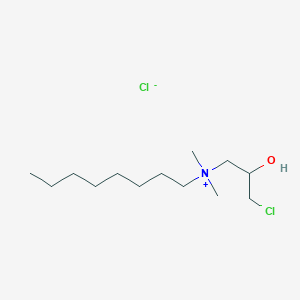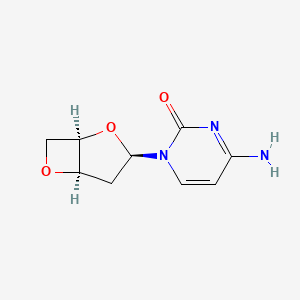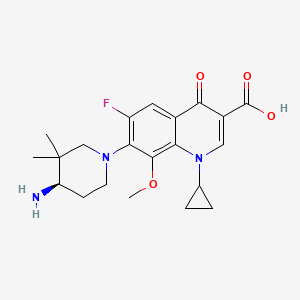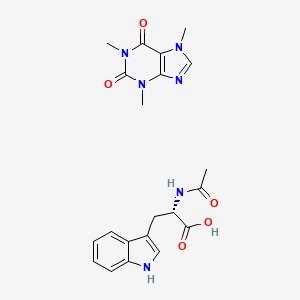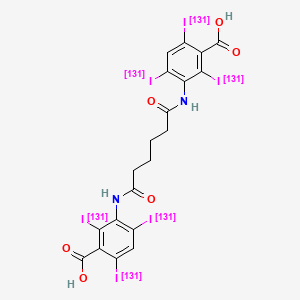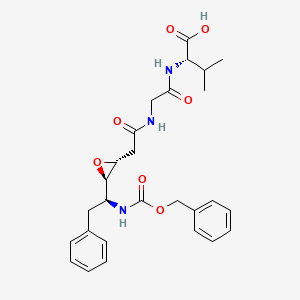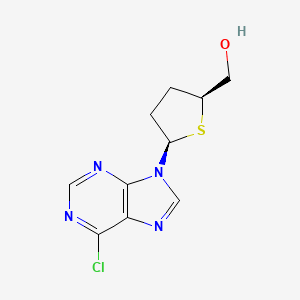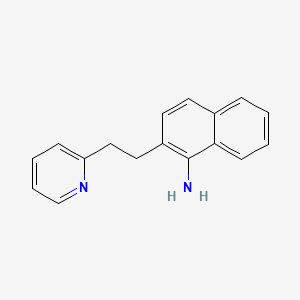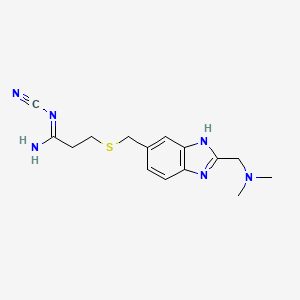
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is a complex organic compound with a molecular formula of C₁₆H₂₀N₆S This compound is characterized by the presence of a benzimidazole ring, a cyano group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Dimethylamino Group: The benzimidazole intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group at the 2-position of the benzimidazole ring.
Thioether Formation: The next step involves the reaction of the dimethylamino-substituted benzimidazole with a suitable thiol compound to form the thioether linkage.
Cyano Group Addition: Finally, the cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids and proteins, affecting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The dimethylamino group can modulate the compound’s solubility and membrane permeability, influencing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Propanimidamide, N-cyano-3-(((2-((diaminomethylene)amino)-5-thiazolyl)methyl)thio)-
- Propanimidamide, N-cyano-3-(((2-((guanidino)-5-thiazolyl)methyl)thio)-
Uniqueness
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
CAS No. |
92979-93-6 |
|---|---|
Molecular Formula |
C15H20N6S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-cyano-3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]propanimidamide |
InChI |
InChI=1S/C15H20N6S/c1-21(2)8-15-19-12-4-3-11(7-13(12)20-15)9-22-6-5-14(17)18-10-16/h3-4,7H,5-6,8-9H2,1-2H3,(H2,17,18)(H,19,20) |
InChI Key |
DJOMVSVZDIEEQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)CSCCC(=NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


